molecular formula C8H9NO3 B1332361 3-Methyl-2-nitrobenzyl alcohol CAS No. 80866-76-8

3-Methyl-2-nitrobenzyl alcohol

Cat. No.: B1332361
CAS No.: 80866-76-8
M. Wt: 167.16 g/mol
InChI Key: NELPTBUSFQMYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-nitrobenzyl alcohol: is an organic compound with the molecular formula C8H9NO3 . It is a derivative of benzyl alcohol, where the benzene ring is substituted with a methyl group at the third position and a nitro group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-nitrobenzyl alcohol can be synthesized through several methods. One common approach involves the nitration of 3-methylbenzyl alcohol using nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-nitrobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Methyl-2-nitrobenzyl alcohol is used as a starting material in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of indole derivatives, which are important in medicinal chemistry .

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitro and alcohol functional groups. It helps in understanding the mechanisms of enzymatic transformations .

Industry: this compound is employed in the production of dyes, pigments, and other fine chemicals. Its reactivity makes it a valuable intermediate in various industrial processes .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-2-nitrobenzyl alcohol is unique due to the specific positioning of the nitro and methyl groups on the benzene ring. This arrangement influences its reactivity and the types of chemical reactions it can undergo. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(3-methyl-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELPTBUSFQMYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230757
Record name 3-Methyl-2-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80866-76-8
Record name 3-Methyl-2-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80866-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-nitrobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-nitrobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a refluxed solution of methyl 5-methyl-2-nitrobenzoate (50 g, 0.256 mol) and sodium borohydride (29 g, 0.768 mol) in THF (400 mL) was added dropwise methanol (60 mL) over 2.5 h. After the addition was completed, the mixture was refluxed for 1 h and allowed to cool at room temperature. The excess reagent was decomposed by addition of diluted hydrochloric acid (300 mL) and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate, and concentrated to give 43.0 g of the title compound (100%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-nitrobenzyl alcohol
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-nitrobenzyl alcohol
Reactant of Route 3
3-Methyl-2-nitrobenzyl alcohol
Reactant of Route 4
Reactant of Route 4
3-Methyl-2-nitrobenzyl alcohol
Reactant of Route 5
3-Methyl-2-nitrobenzyl alcohol
Reactant of Route 6
3-Methyl-2-nitrobenzyl alcohol
Customer
Q & A

Q1: What is the role of 3-Methyl-2-nitrobenzyl alcohol in the synthesis of 7-Formyl-indole?

A1: this compound serves as a crucial starting material in a synthetic route for producing 7-Formyl-indole. [] The synthesis involves a multi-step process utilizing the Batcho-Leimgruber indole synthesis. [] This method allows for the conversion of substituted ortho-nitrotoluenes, like this compound, into the desired indole derivative. []

Q2: How does protecting the hydroxyl group in this compound impact the yield of 7-Hydroxymethyl-indole?

A2: Research suggests that protecting the hydroxyl group of this compound with either a pivaloyl or tetrahydropyranyl group leads to a significant increase in the yield of 7-Hydroxymethyl-indole. [] Specifically, using a pivaloyl protecting group increased the yield to 39%, while a tetrahydropyranyl group resulted in a yield of 48%. [] In contrast, the unprotected this compound only yielded 22% of 7-Hydroxymethyl-indole. [] This improvement highlights the importance of protecting group strategies in organic synthesis for optimizing reaction outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.